molecular formula C26H22ClN3OS3 B2456304 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1185148-12-2

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2456304
CAS No.: 1185148-12-2
M. Wt: 524.11
InChI Key: BJPWFKPOIHBGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H22ClN3OS3 and its molecular weight is 524.11. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride are largely attributed to its benzothiazole core. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, including the DprE1 enzyme, which is a crucial target in the treatment of tuberculosis .

Cellular Effects

In cellular contexts, this compound has been found to exert significant effects. For instance, it has been reported to inhibit the growth of M. tuberculosis, thereby affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with key biomolecules. For instance, it has been found to inhibit the DprE1 enzyme, which is essential for the cell wall biosynthesis in M. tuberculosis . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

tuberculosis .

Dosage Effects in Animal Models

These studies have shown that the effects of these compounds can vary with different dosages .

Metabolic Pathways

It is known that benzothiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

Given its potent anti-tubercular activity, it is likely that it can effectively penetrate bacterial cells .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Given its activity against M. tuberculosis, it is likely that it targets specific subcellular compartments within the bacterial cell .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS3.ClH/c30-24(21-11-6-14-31-21)28-26-23(25-27-19-9-4-5-10-20(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWFKPOIHBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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